

7-Chloro-3-iodo-1H-indazole CAS number and molecular formula

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Compound of Interest

Compound Name: 7-Chloro-3-iodo-1H-indazole

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Technical Guide: 7-Chloro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **7-Chloro-3-iodo-1H-indazole**, a key heterocyclic building block in medicinal chemistry. It details the physicochemical properties, a proposed synthesis protocol, and its significant applications in the development of targeted therapeutics. The document elucidates its role as a crucial intermediate in the synthesis of potent kinase inhibitors, particularly Janus kinase (JAK) inhibitors, and prostaglandin D2 (PGD2) receptor antagonists. Detailed descriptions of the relevant biological signaling pathways, including the JAK-STAT and PGD2/CRT2 pathways, are provided with accompanying diagrams to illustrate the mechanism of action of derivative compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

7-Chloro-3-iodo-1H-indazole is a substituted indazole with the chemical formula $C_7H_4ClIN_2$. Its structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a chloro substituent at the 7-position and an iodo group at the 3-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of **7-Chloro-3-iodo-1H-indazole**

Property	Value	Reference
CAS Number	885522-00-9	[1]
Molecular Formula	C ₇ H ₄ ClIN ₂	[1]
Molecular Weight	278.48 g/mol	[1]
Canonical SMILES	<chem>C1=CC2=C(NN=C2C(=C1)Cl)I</chem>	[1]

Synthesis and Characterization

While a specific detailed synthesis protocol for **7-chloro-3-iodo-1H-indazole** is not readily available in published literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar indazole derivatives. The following is a proposed experimental protocol.

Proposed Experimental Protocol: Synthesis of 7-Chloro-3-iodo-1H-indazole

This proposed two-step synthesis starts from the commercially available 7-chloro-1H-indazole.

Step 1: Iodination of 7-Chloro-1H-indazole

- **Reaction Setup:** To a solution of 7-chloro-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium hydroxide (KOH) (2-3 equivalents).
- **Addition of Iodinating Agent:** To this mixture, add a solution of iodine (I₂) (1.5-2 equivalents) in DMF dropwise at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate can be collected by

filtration.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield **7-chloro-3-iodo-1H-indazole**.

Characterization Data

The structure of the synthesized **7-chloro-3-iodo-1H-indazole** should be confirmed using standard analytical techniques. While specific spectral data for this exact compound is not widely published, analogous compounds show characteristic signals.

Table 2: Expected Analytical Data for **7-Chloro-3-iodo-1H-indazole**

Technique	Expected Observations
^1H NMR	Aromatic protons in the range of δ 7.0-8.0 ppm, and a broad singlet for the N-H proton.
^{13}C NMR	Signals corresponding to the carbon atoms of the indazole core, with shifts influenced by the chloro and iodo substituents.
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight (278.48 g/mol).
Infrared (IR) Spectroscopy	Characteristic peaks for N-H stretching, C=C and C=N stretching of the aromatic rings.

Applications in Drug Discovery

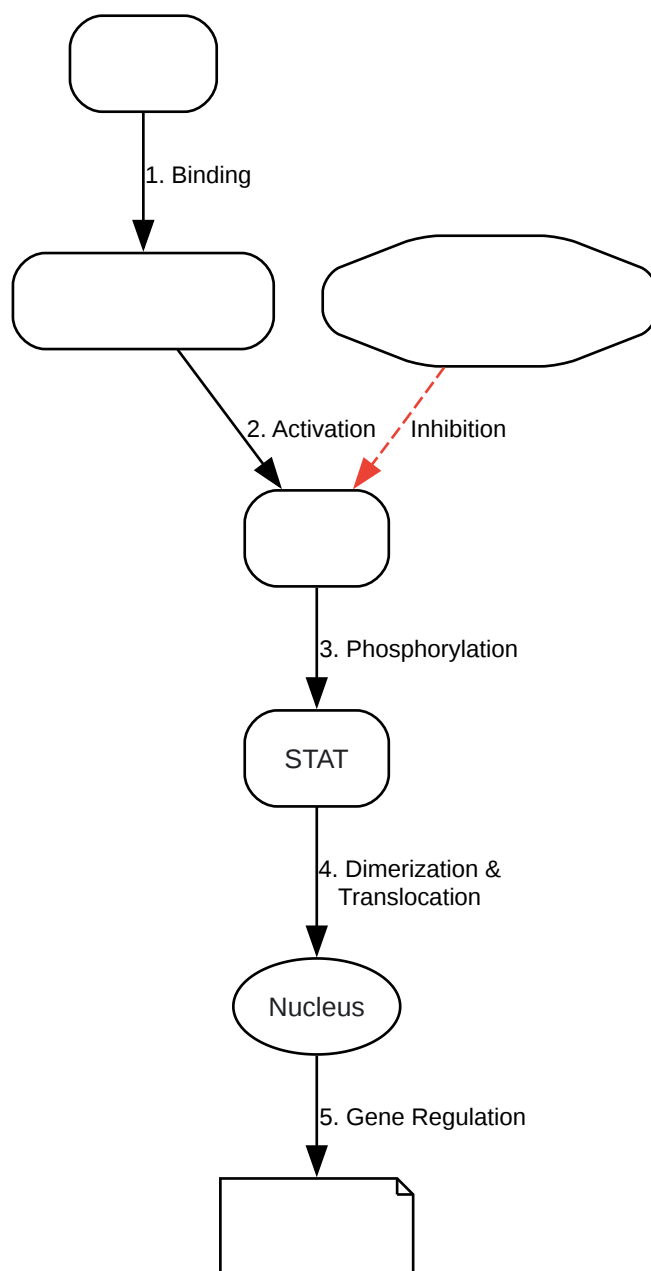
The halogenated indazole core of **7-chloro-3-iodo-1H-indazole** enhances its reactivity and potential for functionalization, making it a valuable starting material for the synthesis of bioactive molecules.[2] It is particularly significant in the development of kinase inhibitors and prostaglandin receptor antagonists.

Intermediate for Janus Kinase (JAK) Inhibitors

7-Chloro-3-iodo-1H-indazole serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors.[3][4][5] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[6][7]

Derivatives of **7-chloro-3-iodo-1H-indazole** have been explored for their potential to selectively inhibit JAKs, thereby modulating the immune response and inhibiting cancer cell proliferation.

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[3][7]



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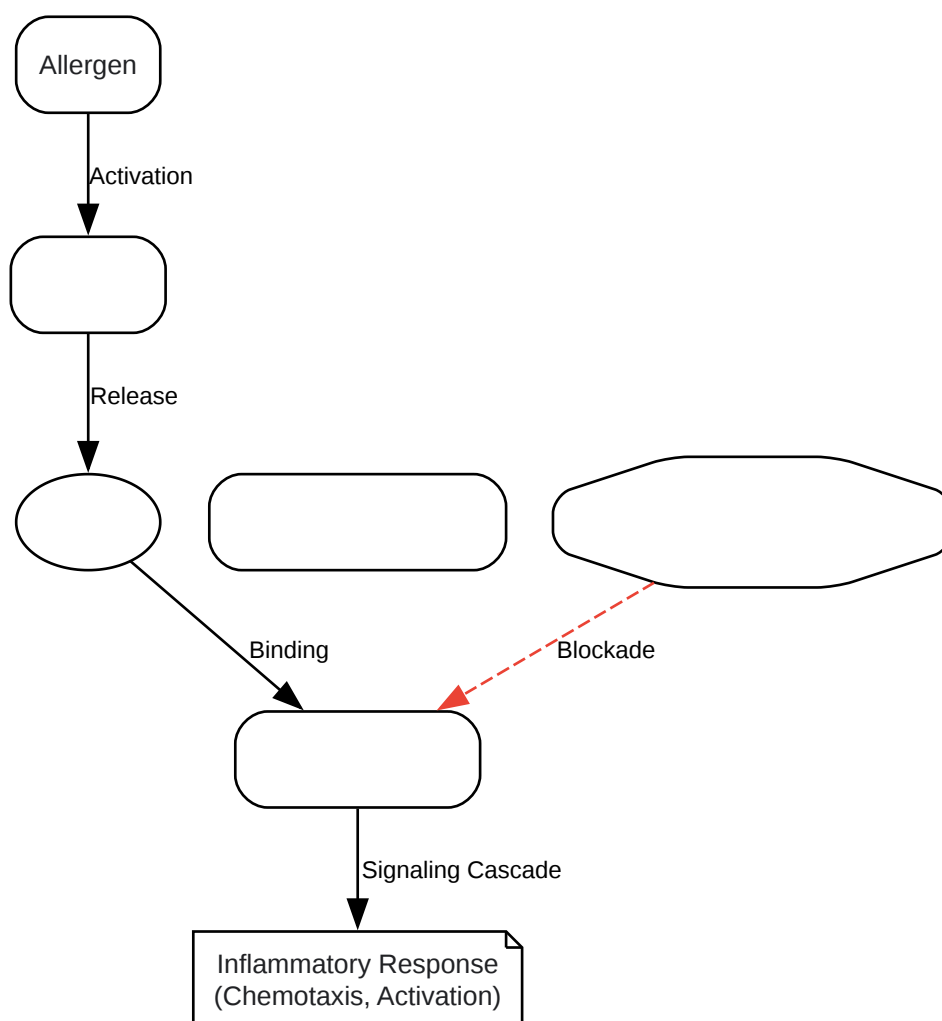
Figure 1. The JAK-STAT signaling pathway and the point of intervention for indazole-based inhibitors.

Precursor for Prostaglandin D2 (PGD2) Receptor Antagonists

7-Chloro-3-iodo-1H-indazole is also a valuable precursor for the synthesis of antagonists for the prostaglandin D2 receptor, specifically the chemoattractant receptor-homologous molecule

expressed on Th2 cells (CRTH2). PGD₂ is a key mediator in allergic inflammation, and its binding to the CRTH2 receptor on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils triggers inflammatory responses characteristic of asthma and allergic rhinitis.

In allergic diseases, mast cells release PGD₂, which then binds to the CRTH2 receptor on various immune cells. This interaction leads to cell activation, chemotaxis, and the release of pro-inflammatory mediators, perpetuating the inflammatory cascade. CRTH2 antagonists, synthesized from intermediates like **7-chloro-3-iodo-1H-indazole**, block this binding and can therefore alleviate the symptoms of allergic inflammation.



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Figure 2. The PGD₂/CRTH2 signaling pathway in allergic inflammation and its inhibition by indazole-derived antagonists.

Conclusion

7-Chloro-3-iodo-1H-indazole is a strategically important heterocyclic compound with significant applications in the field of drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of potent and selective modulators of key biological targets. This guide has provided an in-depth overview of its chemical properties, a proposed synthetic protocol, and its crucial role in the development of JAK inhibitors for autoimmune diseases and cancer, as well as CRTH2 antagonists for allergic inflammatory conditions. The detailed signaling pathway diagrams offer a clear visualization of the mechanisms of action for its derivatives, highlighting the therapeutic potential of this valuable chemical entity. Further research into the synthesis and application of derivatives of **7-chloro-3-iodo-1H-indazole** is warranted to explore its full potential in developing novel therapeutics.

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References

- 1. 7-Chloro-3-iodo-1H-indazole | 885522-00-9 | KKB52200 [biosynth.com]
- 2. 7-CHLORO-3-iodo (1H)INDAZOLE [myskinrecipes.com]
- 3. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
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